2-(2-Bromo-3,6-difluorophenyl)acetonitrile
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Overview
Description
“2-(2-Bromo-3,6-difluorophenyl)acetonitrile” is an organic compound with a molecular weight of 232.03 . It is a powder in physical form .
Molecular Structure Analysis
The IUPAC name for this compound is “(2-bromo-3,6-difluorophenyl)acetonitrile” and its InChI code is "1S/C8H4BrF2N/c9-8-5(3-4-12)6(10)1-2-7(8)11/h1-2H,3H2" . This suggests that the compound contains a bromine atom and two fluorine atoms attached to a phenyl ring, along with an acetonitrile group.Physical And Chemical Properties Analysis
The compound is a powder in physical form . It has a molecular weight of 232.03 .Scientific Research Applications
Organic Synthesis Intermediates
2-(2-Bromo-3,6-difluorophenyl)acetonitrile: is a valuable intermediate in organic synthesis. Its molecular structure, characterized by the presence of bromine and fluorine atoms, makes it a versatile building block for constructing complex organic compounds. It can be used to introduce difluorophenyl motifs into target molecules, which is particularly useful in the synthesis of pharmaceuticals and agrochemicals where fluorinated compounds often exhibit enhanced biological activity and metabolic stability .
Suzuki-Miyaura Cross-Coupling Reactions
This compound serves as an effective substrate in Suzuki-Miyaura cross-coupling reactions, a widely used method for forming carbon-carbon bonds in organic chemistry. The bromine atom acts as a leaving group, allowing the compound to couple with organoboron reagents under palladium catalysis. This reaction is instrumental in the synthesis of biaryls, which are core structures in many pharmaceuticals and organic materials .
Medicinal Chemistry
In medicinal chemistry, 2-(2-Bromo-3,6-difluorophenyl)acetonitrile is utilized for the synthesis of bioactive molecules. The introduction of fluorine atoms into drug candidates can improve their pharmacokinetic properties, such as increased lipophilicity, bioavailability, and the ability to form hydrogen bonds with biological targets. This compound’s reactivity enables the creation of diverse fluorinated derivatives that can be screened for therapeutic potential .
Agricultural Chemistry
The compound’s reactivity is also exploited in agricultural chemistry for the development of new pesticides and herbicides. Fluorinated compounds often show increased resistance to metabolic degradation, resulting in more effective and longer-lasting agrochemicals. By serving as an intermediate, 2-(2-Bromo-3,6-difluorophenyl)acetonitrile contributes to the creation of novel compounds that can enhance crop protection .
Material Science
In the field of material science, this compound can be used to synthesize fluorinated aromatic compounds that are key intermediates in the production of organic semiconductors. These semiconductors are essential for the development of organic light-emitting diodes (OLEDs) and other electronic devices. The electronic properties of the materials can be fine-tuned by incorporating difluorophenyl groups, which can alter the electron distribution and conductivity .
Photovoltaic Research
2-(2-Bromo-3,6-difluorophenyl)acetonitrile: may also find applications in photovoltaic research. Compounds containing fluorinated phenyl rings can be used in the design of organic photovoltaic cells. These cells rely on organic molecules to absorb sunlight and convert it into electrical energy. The presence of fluorine can affect the absorption properties and molecular packing, potentially leading to more efficient solar cells .
Safety and Hazards
properties
IUPAC Name |
2-(2-bromo-3,6-difluorophenyl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF2N/c9-8-5(3-4-12)6(10)1-2-7(8)11/h1-2H,3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMVUSXZOFRZMBU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)CC#N)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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